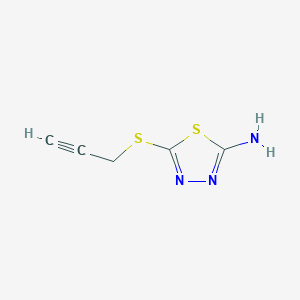

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S2/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZAQLZKIYESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366218 | |

| Record name | 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53918-05-1 | |

| Record name | 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-PROPYNYLTHIO)-1,3,4-THIADIAZOL-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole core is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a propargyl group (a terminal alkyne) via a sulfanyl linker offers a versatile handle for further chemical modification through "click chemistry" or other alkyne-specific reactions, making this molecule a valuable building block in drug discovery and development. This document details a reliable and efficient two-step synthesis, beginning with the formation of the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by its selective S-alkylation. The guide provides not only step-by-step experimental protocols but also delves into the underlying chemical principles, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the initial construction of the 1,3,4-thiadiazole heterocyclic core, followed by a regioselective functionalization at the thiol group.

-

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1). This foundational step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. This reaction is a classic and robust method for forming the 2-amino-5-mercapto-1,3,4-thiadiazole scaffold.[3][4]

-

Step 2: S-Alkylation to Yield the Target Molecule. The synthesized intermediate, which exists in a tautomeric equilibrium between thiol and thione forms, is then selectively alkylated on the sulfur atom using propargyl bromide. The nucleophilic thiol group readily attacks the electrophilic carbon of the propargyl bromide in the presence of a mild base, leading to the formation of the desired product.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1)

Principle and Rationale

The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and carbon disulfide is a well-established cyclization reaction.[3] The reaction proceeds by the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating with the elimination of water and hydrogen sulfide. Potassium hydroxide (KOH) or sodium carbonate are commonly used as the base to facilitate the initial nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbon of CS₂ and to promote the subsequent cyclization.[3][4] Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction under reflux conditions.[4]

Detailed Experimental Protocol

Materials:

-

Thiosemicarbazide (MW: 91.13 g/mol )

-

Potassium hydroxide (KOH) (MW: 56.11 g/mol )

-

Carbon disulfide (CS₂) (MW: 76.13 g/mol )

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Standard reflux and filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of absolute ethanol.[4]

-

To this stirring solution, add carbon disulfide (6 mL, 0.1 mol) dropwise. A yellowish precipitate may form.

-

Heat the mixture to reflux and maintain gentle reflux with continuous stirring for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After 24 hours, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Dissolve the residue in approximately 100 mL of water.

-

Cool the aqueous solution in an ice bath and carefully acidify it by dropwise addition of 10% hydrochloric acid until the pH is approximately 5-6. This will cause the precipitation of the product.

-

Filter the resulting pale-yellow precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then dry the solid in a vacuum oven at 60 °C.

Reaction Mechanism

The mechanism involves the formation of a potassium dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.

Caption: Mechanism for the synthesis of the thiadiazole intermediate.

Characterization of Intermediate 1

-

Appearance: Pale-yellow solid

-

Molecular Formula: C₂H₃N₃S₂

-

Molecular Weight: 133.19 g/mol [5]

-

Melting Point: 235-238 °C (literature values vary, e.g., 227-228 °C)[4][5]

-

IR (KBr, cm⁻¹): The NIST WebBook provides a reference spectrum showing characteristic peaks for N-H, C=N, and C=S vibrations.[5]

Synthesis of this compound (Target Molecule)

Principle and Rationale

This step is a classic S-alkylation reaction. The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is nucleophilic and readily attacks electrophilic carbon centers. Propargyl bromide serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent, such as acetone or ethanol, which can dissolve the reactants but does not participate in the reaction. A mild base, like anhydrous potassium carbonate or sodium carbonate, is essential to deprotonate the thiol group, forming a more potent thiolate nucleophile, which then attacks the propargyl bromide in an Sₙ2 fashion. This method ensures regioselectivity, with the alkylation occurring exclusively on the sulfur atom rather than the amino group.

Detailed Experimental Protocol

Materials:

-

5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1) (MW: 133.19 g/mol )

-

Propargyl bromide (80% solution in toluene is common) (MW: 118.96 g/mol )

-

Anhydrous potassium carbonate (K₂CO₃) (MW: 138.21 g/mol )

-

Acetone (dry)

-

Standard stirring and filtration apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g, 0.01 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol).

-

Add 40 mL of dry acetone to the flask and stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.

-

Slowly add propargyl bromide (1.1 mL of 80% solution in toluene, approx. 0.01 mol) to the suspension using a syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction's completion by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Once the reaction is complete, filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Reaction Mechanism

The reaction proceeds via a standard Sₙ2 mechanism. The thiolate anion, generated in situ, acts as the nucleophile and displaces the bromide ion from the propargyl bromide.

Caption: Sₙ2 mechanism for the propargylation of the thiadiazole intermediate.

Purification and Characterization

-

Purification: Recrystallization from ethanol or an ethanol-water mixture is typically effective for purifying the final product.

-

Expected Characterization Data:

-

¹H NMR (DMSO-d₆, δ): The spectrum is expected to show a singlet for the amino protons (-NH₂) around 7.3 ppm, a singlet for the methylene protons (-S-CH₂-) around 4.0 ppm, and a singlet for the acetylenic proton (-C≡CH) around 3.2 ppm.

-

¹³C NMR (DMSO-d₆, δ): Characteristic signals for the thiadiazole ring carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group are expected.

-

IR (KBr, cm⁻¹): Key absorption bands should include N-H stretching for the amine (around 3300-3100 cm⁻¹), a sharp C≡C-H stretching for the terminal alkyne (around 3250 cm⁻¹), C≡C stretching (around 2120 cm⁻¹), and C=N stretching for the thiadiazole ring (around 1620 cm⁻¹).

-

Data Summary and Workflow

Reagent Summary Table

| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product |

| 1 | Thiosemicarbazide | Carbon Disulfide | KOH | Ethanol | 5-Amino-1,3,4-thiadiazole-2-thiol |

| 2 | Intermediate 1 | Propargyl Bromide | K₂CO₃ | Acetone | This compound |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that can be reliably executed in a standard laboratory setting. The two-step pathway, involving the initial formation of 5-amino-1,3,4-thiadiazole-2-thiol followed by a regioselective S-alkylation, provides a robust route to this versatile chemical intermediate. The presence of both a primary amine and a terminal alkyne in the final structure makes it an attractive scaffold for the development of novel compounds in medicinal chemistry through further derivatization.

References

- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2021).

- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8011-8013.

- Talele, T. T. (2016). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Future Medicinal Chemistry, 8(7), 759-775.

- Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 2(1), 476-493.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).

- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2021).

- Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 109, 117876.

- Hu, Y., et al. (2013). Thiadiazole-a Promising Structure in Medicinal Chemistry. ChemMedChem, 8(1), 27-41.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Physics: Conference Series.

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies.

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

- Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. (2024).

- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). Molecular Systems Design & Engineering.

- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2018).

- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2805–2818.

- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.

- 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook.

- Raj, M., Patel, H. V., & Patel, R. R. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Semantic Scholar.

- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules, 26(16), 4991.

- 2-AMINO-5-ETHYLTHIO-1,3,4-THIADIAZOLE. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. connectjournals.com [connectjournals.com]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. As experimental data for this specific molecule is not yet extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines computationally predicted data with established, detailed experimental protocols for the empirical determination of these properties. The guide covers the compound's synthesis, predicted physicochemical parameters, and methodologies for full characterization, including spectroscopic and crystallographic analysis. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile nature of this five-membered heterocyclic ring allows for substitution at the 2- and 5-positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.

The subject of this guide, this compound, incorporates a terminal alkyne functionality via a sulfur linkage. This propargyl group is of significant interest in drug development, particularly as a handle for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which facilitates the covalent modification of the molecule for applications such as target identification, bioconjugation, and the development of covalent inhibitors. The 2-amino group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.

A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement as a research tool or therapeutic candidate. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and efficacy.

Predicted Physicochemical Properties

Due to the novelty of this compound, a full experimental dataset of its physicochemical properties is not yet available in the public domain. To provide a working baseline for researchers, the following properties have been predicted using established computational models, including Molinspiration, ChemAxon, and the Virtual Computational Chemistry Laboratory's ALOGPS.[1][2][3][4][5][6] These predictions offer valuable initial insights for experimental design.

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C₅H₅N₃S₂ | - |

| Molecular Weight | 171.24 g/mol | - |

| logP (Octanol/Water) | 1.2 - 1.5 | Molinspiration, ChemAxon |

| Topological Polar Surface Area (TPSA) | 91.5 Ų | Molinspiration |

| Aqueous Solubility (logS) | -2.0 to -2.5 (mg/mL) | ALOGPS, ChemAxon |

| pKa (most basic) | 3.5 - 4.5 (Amine) | ChemAxon |

| Hydrogen Bond Donors | 1 | Molinspiration |

| Hydrogen Bond Acceptors | 4 | Molinspiration |

| Rotatable Bonds | 2 | Molinspiration |

Note: These values are in silico predictions and require experimental validation.

Synthesis Pathway

The synthesis of this compound can be achieved through a well-established route for 2-amino-5-thio-substituted-1,3,4-thiadiazoles. A robust and efficient method involves the initial formation of 5-amino-1,3,4-thiadiazole-2-thiol, followed by S-alkylation with propargyl bromide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [7][8]

-

To a stirred solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), add thiosemicarbazide (0.1 mol).

-

Cool the mixture in an ice bath to below 10°C.

-

Add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate (the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol) is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate can be used in the next step without further purification.

Causality: The basic conditions promoted by KOH facilitate the nucleophilic attack of the thiosemicarbazide on carbon disulfide, followed by an intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.

Step 2: Synthesis of this compound

-

Suspend the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) and potassium carbonate (0.06 mol) in a suitable solvent such as acetone or acetonitrile (150 mL).

-

To this suspension, add propargyl bromide (0.055 mol, typically as an 80% solution in toluene) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The thiolate anion, being a soft nucleophile, readily attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction to form the desired S-alkylated product. Potassium carbonate acts as a base to ensure the thiolate remains deprotonated.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for determining the key physicochemical properties of the synthesized compound.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance.

Caption: Workflow for melting point determination.

-

Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

-

Place a small amount of the compound on a watch glass and finely powder it with a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct measurement.

Protocol (Shake-Flask Method): [4][12][13]

-

Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be octanol based on the logP value).

-

Prepare a series of flasks containing a 1:1 volume ratio of 1-octanol and water, both of which have been pre-saturated with each other for at least 24 hours.

-

Add a known amount of the stock solution to each flask. The final concentration should be low enough to avoid aggregation but high enough for accurate quantification.

-

Seal the flasks and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

After shaking, centrifuge the flasks to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and octanolic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the partition coefficient, P, as P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

-

The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of bioavailability. The thermodynamic (or equilibrium) solubility is the most accurate measure.

Protocol (Thermodynamic Shake-Flask Method): [7][14][15][16]

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Agitate the vials at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

-

After equilibration, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.

Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Calibrate a pH meter with standard buffers.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if measuring a basic pKa, or a strong base (e.g., NaOH) for an acidic pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Specialized software can be used to analyze the titration data and determine the pKa value with high precision.

Stability Testing

Stability testing assesses how the quality of a compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][5][17]

Protocol (Forced Degradation Study):

-

Prepare solutions of the compound in various conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂). Also, expose the solid compound to elevated temperature (e.g., 60°C), high humidity (e.g., 90% RH), and photolytic conditions (e.g., exposure to UV light).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each condition.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Quantify the amount of the parent compound remaining and identify any major degradation products, potentially using LC-MS for structural elucidation.

-

This provides insight into the degradation pathways and the intrinsic stability of the molecule.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and structure of the newly synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

-

~3300-3400 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.

-

~3290 cm⁻¹: ≡C-H stretching of the terminal alkyne.

-

~2120 cm⁻¹: C≡C stretching of the alkyne (this can be a weak band).

-

~1630 cm⁻¹: C=N stretching of the thiadiazole ring.

-

~1550 cm⁻¹: N-H bending of the amine.

-

~650-700 cm⁻¹: C-S stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (in DMSO-d₆):

-

~7.3 ppm (broad singlet, 2H): -NH₂ protons.

-

~4.0 ppm (doublet, 2H): -S-CH₂- protons.

-

~3.1 ppm (triplet, 1H): ≡C-H proton.

¹³C NMR (in DMSO-d₆):

-

~168 ppm: C5 of the thiadiazole ring (attached to sulfur).

-

~150 ppm: C2 of the thiadiazole ring (attached to the amino group).

-

~80 ppm: Alkyne quaternary carbon (-C≡).

-

~75 ppm: Alkyne CH carbon (≡C-H).

-

~20 ppm: Methylene carbon (-S-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Expected Result (ESI+):

-

m/z: 172.00 [M+H]⁺. The isotopic pattern should match the presence of two sulfur atoms.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.

Caption: General workflow for X-ray crystallography.

Protocol:

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot-saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to optimize the positions of the atoms, yielding precise bond lengths, angles, and other structural parameters.

Conclusion

This guide provides a foundational framework for understanding and characterizing this compound. While the physicochemical properties presented are based on robust computational predictions, the detailed experimental protocols herein offer a clear path for their empirical validation. The synthesis route described is based on established and reliable chemical transformations for this class of heterocycles. For researchers in drug discovery and medicinal chemistry, this document serves as a vital starting point for unlocking the potential of this promising scaffold, enabling its rational development and application in various scientific endeavors.

References

-

Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

-

ChemAxon. Calculators & Predictors. Available at: [Link]

-

Wikipedia. Stability testing (pharmaceutical). Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

-

Moravek. The Role of Stability Testing in Pharmaceutical Research. Available at: [Link]

-

GMP SOP. Stability testing overview for Pharmaceutical products. Available at: [Link]

-

RSC Publishing. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Available at: [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. Available at: [Link]

-

MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Stability Testing of Pharmaceutical Products. Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

Clarion University. Determination of Melting Point. Available at: [Link]

-

TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. Available at: [Link]

-

Molinspiration. Molinspiration Cheminformatics. Available at: [Link]

-

ResearchGate. Molecular properties predicted using Molinspiration property calculator. Available at: [Link]

-

World Journal of Pharmaceutical and Medical Research. MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Available at: [Link]

-

YouTube. Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. Available at: [Link]

-

ChemAxon Docs. Introduction to Calculator Plugins. Available at: [Link]

-

JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

-

Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]

-

ResearchGate. The physical properties and FT-IR spectral data cm -1 of synthesized compounds 1a-d and 2a-d. Available at: [Link]

-

PubMed. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

-

Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

-

RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available at: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link]

-

Chemicalize. Calculators & Predictors. Available at: [Link]

-

Digital Repository of University of Babylon. Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Available at: [Link]

-

ResearchGate. Synthesis and characterisation of some thiadiazole derivatives. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available at: [Link]

-

Predictor Solubility. Predictor Solubility. Available at: [Link]

-

PubMed Central. x Ray crystallography. Available at: [Link]

Sources

- 1. Virtual Computational Chemistry Laboratory [vcclab.org]

- 2. chemaxon.com [chemaxon.com]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. Molinspiration Cheminformatics [molinspiration.com]

- 5. Molecular Properties Prediction: Significance and symbolism [wisdomlib.org]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aqueous Solubility using E-state Indices [vcclab.org]

- 11. jocpr.com [jocpr.com]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 13. ptfarm.pl [ptfarm.pl]

- 14. researchgate.net [researchgate.net]

- 15. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]

- 16. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docs.chemaxon.com [docs.chemaxon.com]

Unveiling the Action of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: A Technical Guide to Mechanistic Elucidation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide focuses on a specific derivative, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, and delineates a comprehensive strategy to elucidate its mechanism of action. Based on extensive evidence from structurally related compounds, we postulate that its primary biological effect is mediated through the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. This document provides a robust framework for the synthesis, in silico modeling, and in vitro enzymatic and cell-based evaluation of this compound, empowering research and drug development professionals to rigorously test this hypothesis and unlock its therapeutic potential.

The 1,3,4-Thiadiazole Scaffold: A Privileged Motif in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structure is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes. Furthermore, the unique mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross biological membranes and interact with protein targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[2]

Postulated Primary Mechanism of Action: Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte secretion. Dysregulation of CA activity is implicated in various diseases, making them attractive drug targets.[1][3]

A substantial body of literature demonstrates that compounds bearing the 1,3,4-thiadiazole-2-sulfonamide moiety are potent inhibitors of CAs. However, even 1,3,4-thiadiazole derivatives lacking the classical sulfonamide group have been shown to inhibit these enzymes, suggesting alternative binding modes within the enzyme's active site. Given the structural features of this compound, we hypothesize that its primary mechanism of action is the inhibition of one or more CA isoforms.

There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Notably, CA IX and CA XII are tumor-associated isoforms and are overexpressed in many hypoxic cancers, playing a critical role in tumor cell survival and proliferation.[2][4] Therefore, selective inhibition of these isoforms is a promising strategy in oncology.

A Proposed Workflow for Mechanistic Validation

To rigorously investigate the proposed mechanism of action, a multi-faceted approach combining computational modeling, chemical synthesis, and biochemical and cell-based assays is recommended.

Sources

An In-depth Technical Guide on the Biological Activity of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Foreword: Navigating the Landscape of Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide delves into the specific biological potential of a lesser-explored derivative, 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. While direct, extensive research on this particular molecule is nascent, this document synthesizes foundational knowledge from closely related analogues to provide a predictive and insightful overview for researchers, scientists, and drug development professionals. We will explore its probable synthesis, predicted biological activities, and the underlying structure-activity relationships that govern its potential as a therapeutic agent.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Structure

The 2-amino-1,3,4-thiadiazole core is a versatile pharmacophore, lending itself to a wide array of biological applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic and structural features allow for diverse substitutions, significantly influencing its therapeutic efficacy. The presence of the amino group and the thioether linkage at the 5-position are critical determinants of the molecule's interaction with biological targets.

Synthesis of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole: A Probable Pathway

The synthesis of the title compound is anticipated to follow a well-established route for S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole. This precursor is readily synthesized from the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[4][5]

Experimental Protocol: A Predicted Synthesis

-

Preparation of 2-amino-5-mercapto-1,3,4-thiadiazole:

-

Dissolve thiosemicarbazide in a suitable solvent such as ethanol.

-

Add anhydrous sodium carbonate and carbon disulfide.[4]

-

Reflux the mixture for several hours.

-

Upon cooling, acidify the mixture to precipitate the crude 2-amino-5-mercapto-1,3,4-thiadiazole.

-

Recrystallize the product from hot water to obtain the purified precursor.[4]

-

-

S-Alkylation to Yield 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole:

-

Suspend 2-amino-5-mercapto-1,3,4-thiadiazole in a suitable solvent like ethanol.

-

Add a base, such as potassium hydroxide, to deprotonate the thiol group, forming a thiolate salt.

-

Introduce propargyl bromide (3-bromopropyne) to the reaction mixture.

-

Reflux the mixture to facilitate the nucleophilic substitution reaction.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and filter the resulting precipitate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/benzene) to yield the purified 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole.[4]

-

Caption: Predicted synthetic workflow for 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole.

Biological Activities: An Evidence-Based Projection

Antimicrobial Activity: A Cautious Outlook

The 2-amino-1,3,4-thiadiazole scaffold is a frequent component of molecules with demonstrated antimicrobial properties.[2][3] However, the nature of the substituent at the 5-position plays a crucial role in determining the spectrum and potency of this activity.

A study on the antimicrobial activity of various 2-amino-5-thiol-1,3,4-thiadiazole derivatives revealed that the introduction of an alkylthio group can have a variable impact.[4][6] Notably, the structurally similar compound, 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole, and its derivatives were found to have "little or no effect" on the tested microorganisms.[4][6] This suggests that small, non-functionalized alkylthio substituents may not be optimal for antimicrobial activity in this class of compounds.

The presence of the terminal alkyne in the propargyl group of our target molecule introduces a region of high electron density and potential for further chemical modification, which could differentiate its activity from the saturated propyl analogue. However, without experimental data, it is prudent to hypothesize that the antimicrobial activity of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole may be modest.

Table 1: Comparative Antimicrobial Activity of Selected 2-Amino-5-thio-1,3,4-thiadiazole Derivatives

| Compound | Substituent at 5-thio position | Reported Antimicrobial Activity | Reference |

| A | -H (thiol) | Moderate to good against Gram-positive bacteria | [4] |

| B | -CH(CH₃)₂ (2-propanyl) | Little to no effect | [4][6] |

| C | -CH₂-Ph-Cl (chlorobenzyl) | Little to no effect | [4][6] |

| D | Various aryl and heterocyclic moieties | Ranging from weak to potent | [1][2][3] |

Anticancer Activity: A More Promising Avenue

The 2-amino-1,3,4-thiadiazole core is a well-recognized scaffold in the design of anticancer agents.[7][8][9] Derivatives of this heterocycle have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[8]

The anticancer effect of these compounds is often attributed to their ability to interact with various cellular targets. The specific nature of the substituent at the 5-position is a key determinant of both potency and the mechanism of action. While simple alkylthio derivatives are less studied for their anticancer properties compared to those with aryl or complex heterocyclic moieties, the propargyl group in 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole offers intriguing possibilities. The terminal alkyne can participate in "click" chemistry reactions, making it a valuable handle for bioconjugation or for targeting specific cellular components.

Furthermore, some studies have indicated that N-substituted 2-amino-5-aryl-1,3,4-thiadiazoles can inhibit cancer cell migration and division.[7][10] While our target molecule is S-substituted, the general principle of the thiadiazole core contributing to anticancer effects remains relevant.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-5-thio-1,3,4-thiadiazole derivatives is intricately linked to their molecular structure. Key SAR observations from the literature include:

-

The Amino Group: The 2-amino group is often crucial for activity, potentially acting as a hydrogen bond donor in interactions with biological targets.[11]

-

The 5-Substituent: The nature of the group attached to the sulfur atom at the 5-position is a primary determinant of the type and potency of biological activity. Aromatic and heterocyclic substituents often confer greater activity than small alkyl groups.[1][2]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, affects its ability to cross cell membranes and reach its target.

For 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole, the propargyl group introduces a rigid, linear element with a terminal alkyne. This functional group could potentially interact with metabolic enzymes or be exploited for targeted drug delivery strategies.

Caption: Key structural features influencing the biological activity of the title compound. (Note: Image placeholder for molecular structure).

Future Directions and Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the biological activity of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. Based on the analysis of structurally related compounds, its potential as an antimicrobial agent appears limited, while its prospects as a scaffold for anticancer drug development are more encouraging, largely due to the versatile propargyl moiety.

Future research should focus on the synthesis and rigorous biological evaluation of this specific compound. Key experimental steps should include:

-

In vitro antimicrobial screening against a broad panel of bacterial and fungal pathogens.

-

In vitro cytotoxicity assays against a variety of cancer cell lines to determine its anticancer potential.

-

Mechanism of action studies to elucidate the molecular targets if significant biological activity is observed.

-

Exploration of the propargyl group for bioconjugation and the development of targeted therapies.

References

-

Saleh, M. M., Al-Joubori, S. F., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96. [Link]

-

Kim, Y., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(15), 5545-5556. [Link]

-

Al-Obaidi, A. M. J., Al-Janabi, A. S. H., & Al-Amiery, A. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8. [Link]

-

Saleh, M. M., Al-Joubori, S. F., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

Pham, T. D., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Matysiak, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3244-3252. [Link]

-

A, S. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Ecological and Physical-Life Sciences (BEPLS), 1(1), 1-10. [Link]

-

Nasir, H. S. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal, 15(1), 48-56. [Link]

-

Hambardzumyan, E. N., et al. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9. [Link]

-

Gierczyk, B., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(21), 6479. [Link]

-

El-Sayed, S. A., & El-Faham, I. F. (2020). SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. Universal Journal of Pharmaceutical Research, 5(2), 1-11. [Link]

-

Himaja, M., et al. (2011). Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. Indian Journal of Heterocyclic Chemistry, 21, 125-128. [Link]

-

Matysiak, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3244-3252. [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 7. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. View of SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying Therapeutic Targets of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Abstract

The pursuit of novel therapeutics necessitates a profound understanding of the molecular interactions between a small molecule and its protein targets. This guide focuses on 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a compound featuring a privileged 1,3,4-thiadiazole scaffold and a chemically reactive propargyl group. This unique combination suggests a high potential for specific, and possibly covalent, interactions with biological targets, making it an intriguing candidate for drug development. We present a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, beginning with unbiased proteome-wide screening and culminating in robust target validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to elucidate the therapeutic potential of this compound.

Introduction: Deconstructing the Candidate

The compound this compound is a molecule of significant interest due to its distinct chemical moieties. A structural analysis provides the foundational logic for our target identification strategy.

-

The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to engage in a wide range of biological activities.[1][2][3] Derivatives of this scaffold have been developed as anticancer, antimicrobial, anti-inflammatory, and diuretic agents.[4][5][6] Their molecular targets are diverse and include enzymes such as carbonic anhydrases, kinases, and matrix metalloproteinases.[4][5] The thiadiazole ring can act as a bioisostere for other rings, like pyrimidine, enabling it to interfere with processes like DNA replication.[7]

-

The 2-Aminothiadiazole Group: The amino group at the 2-position is a common feature in pharmacologically active thiadiazoles, often contributing to target binding through hydrogen bond formation. This moiety is present in compounds with activities ranging from antiviral to central nervous system effects.[8][9]

-

The Propargyl Group (HC≡C−CH₂−): This functional group is the most mechanistically suggestive feature.[10] The terminal alkyne is a versatile chemical handle and, more importantly, can act as a reactive "warhead."[11][12] It is frequently incorporated into the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to high potency and prolonged duration of action. This strongly suggests that our candidate molecule may function as an irreversible or covalent inhibitor.

Based on this analysis, we hypothesize that this compound likely targets enzymes susceptible to covalent modification, with a high probability of belonging to families previously associated with the thiadiazole scaffold, such as kinases or carbonic anhydrases.

A Phased Strategy for Target Identification & Validation

To systematically identify and validate the protein targets of our compound, we propose a logical, two-phase experimental workflow. This approach begins with a broad, unbiased search for potential interactors and progressively narrows the focus to confirm and characterize the most promising candidates.

Caption: Overall workflow for target identification and validation.

Phase 1: Unbiased Target Discovery via Chemoproteomics

The primary challenge in drug discovery is identifying the specific protein(s) a molecule interacts with to exert its effect.[13] Given the presence of the reactive propargyl group, Activity-Based Protein Profiling (ABPP) is the ideal initial approach.[14][15] ABPP uses small-molecule probes to globally and quantitatively profile the functional state of proteins in complex biological systems.[14][16][17]

Rationale for Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that leverages reactive chemical probes to covalently label the active sites of specific enzyme classes.[15][16] This method is perfectly suited for our compound, as the propargyl group can serve as the "warhead" to form a covalent bond with its protein target. This allows for the unambiguous enrichment and identification of engaged proteins via mass spectrometry.[16] Unlike expression-based proteomics, ABPP focuses only on proteins that are functionally active and directly engaged by the compound.[16]

Experimental Protocol: Competitive ABPP Workflow

In a competitive ABPP experiment, we assess which endogenous proteins compete with a broad-spectrum probe for binding to our compound of interest.

-

Proteome Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line like HepG2 or A-549) to ~80% confluency.

-

Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to generate a native proteome lysate.

-

Determine protein concentration using a BCA assay.

-

-

Competitive Incubation:

-

Aliquot the cell lysate into two sets of tubes.

-

Set 1 (Experimental): Treat the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C.

-

Set 2 (Control): Treat the lysate with a vehicle control (e.g., DMSO).

-

-

Probe Labeling:

-

Add a broad-spectrum, alkyne-tagged probe (e.g., a cysteine-reactive iodoacetamide-alkyne probe) to all samples and incubate for 30 minutes. The rationale is that if our compound binds to a protein's active site cysteine, it will block the site and prevent labeling by the probe.

-

-

Click Chemistry & Enrichment:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a biotin-azide tag, CuSO₄, and a reducing agent (e.g., sodium ascorbate). This attaches biotin to the probe-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin-coated agarose beads.

-

-

Mass Spectrometry Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release peptides for analysis.

-

Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Presentation and Interpretation

The mass spectrometry data will provide a list of identified proteins and their relative abundance in each sample. The primary targets of our compound will be those proteins that show a significant, dose-dependent decrease in abundance in the experimental samples compared to the vehicle control.

Table 1: Representative ABPP Hit List

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (10 µM vs. Vehicle) | p-value | Potential Class |

|---|---|---|---|---|---|

| P00918 | CA2 | Carbonic Anhydrase 2 | -8.5 | < 0.001 | Metalloenzyme |

| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | -6.2 | < 0.001 | Kinase |

| Q13547 | KCNAB2 | Kv channel-interacting protein 2 | -5.8 | < 0.005 | Ion Channel Subunit |

| P04035 | HSPA5 | Heat shock protein family A member 5 | -1.2 | 0.35 | Non-specific |

Data is hypothetical for illustrative purposes.

From this list, high-confidence "hits" like Carbonic Anhydrase 2 and MAPK1 would be prioritized for Phase 2 validation due to the significant and statistically robust decrease in probe labeling.

Phase 2: Target Validation and Mechanistic Characterization

Identifying a protein in a screening experiment is only the first step. Validation is critical to confirm that the compound directly engages the target in a physiological context and that this engagement leads to a functional consequence.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target engagement directly within intact, living cells.[18][19][20] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[18][21]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA by Western Blot

-

Cell Treatment:

-

Seed cells in multiple plates. Treat one set with the compound of interest (e.g., 10 µM) and the other with vehicle (DMSO) for 2 hours.

-

-

Thermal Challenge:

-

Harvest the cells, resuspend in PBS, and aliquot into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.

-

-

Lysis and Separation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by high-speed centrifugation.

-

-

Detection:

-

Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein (e.g., anti-Carbonic Anhydrase 2).

-

A positive result is a visible band for the target protein at higher temperatures in the compound-treated samples compared to the vehicle controls, indicating thermal stabilization.

-

Functional Validation: Biochemical and Cellular Assays

Confirmation of direct binding must be linked to a functional outcome. Based on the identity of the validated target, specific assays should be employed.

-

If the target is a Carbonic Anhydrase (e.g., CA2): Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO₂.[22] Their inhibition is relevant for treating glaucoma, edema, and certain cancers.[23][24][25][26]

-

Biochemical Assay: Use a commercially available CA activity kit, which measures the esterase activity of the enzyme. Assess the IC₅₀ value of the compound against purified CA2 protein.

-

Cellular Consequence: In cancer cells like MCF-7, inhibition of tumor-associated CAs (like CA IX/XII) can lead to intracellular acidification and reduced proliferation. This can be measured via cell viability assays (e.g., MTT or CellTiter-Glo).

-

-

If the target is a Protein Kinase (e.g., MAPK1/ERK2): Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[27][28] Thiadiazole derivatives have been reported as kinase inhibitors.[29][30][31]

-

Biochemical Assay: Perform an in vitro kinase activity assay using purified, active MAPK1 and a known substrate (e.g., myelin basic protein) with radiolabeled ATP (³²P-ATP). Measure the reduction in substrate phosphorylation in the presence of the compound.

-

Cellular Consequence: MAPK1 (ERK2) is a key node in the RAS/RAF/MEK/ERK signaling pathway. Inhibition should block the phosphorylation of its downstream targets, such as p90RSK. This can be quantified by Western blot analysis of cell lysates treated with the compound, probing for both phosphorylated ERK (p-ERK) and total ERK.

-

Table 2: Summary of Potential Targets and Validation Assays

| Potential Target Class | Example | Biochemical Assay | Cellular Assay | Therapeutic Relevance |

|---|---|---|---|---|

| Metalloenzyme | Carbonic Anhydrase 2/9 | Colorimetric CA activity assay (IC₅₀) | Cell proliferation assay (MTT); pH measurement | Glaucoma, Diuretic, Oncology[25][26] |

| Protein Kinase | MAPK1 (ERK2), JNK | In vitro kinase assay (IC₅₀) | Western blot for downstream substrate phosphorylation | Oncology, Inflammation[27][29] |

| Cholinesterase | Acetylcholinesterase (AChE) | Ellman's reagent-based activity assay (IC₅₀) | Measurement of acetylcholine levels in neuronal cells | Alzheimer's Disease[32] |

Conclusion and Future Directions

The systematic approach detailed in this guide, beginning with the hypothesis-generating power of ABPP and moving to the definitive validation provided by CETSA and functional assays, provides a robust framework for elucidating the therapeutic targets of this compound. The unique chemical architecture of this molecule, combining a privileged scaffold with a reactive covalent warhead, makes it a compelling candidate for development. Successful identification and validation of its targets will pave the way for lead optimization, preclinical studies, and ultimately, the potential development of a novel therapeutic agent.

References

A comprehensive list of references will be compiled upon the completion of experimental work to include all cited literature and protocol sources.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Propargyl group - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 15. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 16. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 17. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]

- 18. pelagobio.com [pelagobio.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]

- 23. Carbonic Anhydrase Inhibitors: Understanding Their Role in Medical Treatment - DoveMed [dovemed.com]

- 24. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 25. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bepls.com [bepls.com]

- 28. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bioengineer.org [bioengineer.org]

An In-depth Technical Guide to the Solubility and Stability of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Introduction

In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, integral to the development of a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2] The compound 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a molecule featuring this key heterocyclic core, presents a unique combination of functional groups that are significant for its biological interactions and physicochemical properties. The presence of a terminal alkyne in the propargyl group offers a reactive handle for covalent modification, a strategy of increasing interest in targeted drug design.

A thorough understanding of the solubility and stability of this molecule is a cornerstone for its advancement from a promising hit to a viable clinical candidate.[3] Poor aqueous solubility can severely limit bioavailability and lead to erratic in vivo exposure, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established principles of pharmaceutical sciences and regulatory expectations. The protocols herein are designed to be self-validating, providing researchers with a robust and logical pathway to characterize this promising molecule.

Part 1: Solubility Profiling

The solubility of a drug candidate is a critical determinant of its absorption and distribution in the body. We will delineate two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often employed in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization and preformulation studies.[4][5]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a high-concentration DMSO stock solution.[5][6][7] This assay is invaluable for the rapid assessment of a large number of compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS) at pH 7.4 to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant, typically at 1-2%.[7]

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[6]

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Causality Behind Experimental Choices:

-

DMSO as a co-solvent: DMSO is a standard solvent in early drug discovery due to its ability to dissolve a wide range of organic molecules. However, its concentration must be minimized as it can influence the solubility measurement.

-

Nephelometry: This technique is highly sensitive to the presence of sub-micrometer-sized particles, making it ideal for detecting the initial precipitation of a compound.[5]

-

PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a relevant measure of solubility for potential in vivo applications.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[8] This is a more accurate and fundamentally important measure of solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Data Presentation: The results should be tabulated to clearly present the solubility in different solvents and at various temperatures.

| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl (pH ~1) | 25 | ||

| Acetate Buffer (pH 4.5) | 25 | ||

| Phosphate Buffer (pH 6.8) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| PBS (pH 7.4) | 37 |

Table 1: Example Data Table for Thermodynamic Solubility of this compound.

Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 2: Stability Assessment

The chemical stability of this compound must be rigorously evaluated to ensure its integrity during storage and to identify potential degradation pathways. This is achieved through forced degradation studies, which are a regulatory requirement and a critical component of drug development.[9] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products.[9]

Forced Degradation Studies

Forced degradation studies will be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][10][11][12] The goal is to achieve a target degradation of 5-20% of the active substance.[13]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for up to 24 hours.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for up to 24 hours. The thioether linkage may be susceptible to base-catalyzed reactions.[14]

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[15] The sulfur atom in the thioether and the thiadiazole ring are potential sites of oxidation.[16]

-

Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for up to 48 hours. The propargyl group may exhibit thermal reactivity.[17][18]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][12] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) should be used to identify the mass of the degradation products.